molecular formula C10H11N3O2S B12880166 4-(Methanesulfonyl)-1-phenyl-1H-pyrazol-5-amine CAS No. 879885-19-5

4-(Methanesulfonyl)-1-phenyl-1H-pyrazol-5-amine

Cat. No.: B12880166
CAS No.: 879885-19-5
M. Wt: 237.28 g/mol
InChI Key: VUMRXXRGRHQGPZ-UHFFFAOYSA-N
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Description

4-(Methylsulfonyl)-1-phenyl-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This compound is characterized by the presence of a methylsulfonyl group attached to the phenyl ring and an amine group at the 5-position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylsulfonyl)-1-phenyl-1H-pyrazol-5-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method is the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by the introduction of the methylsulfonyl group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the cyclization process.

Industrial Production Methods

On an industrial scale, the production of 4-(Methylsulfonyl)-1-phenyl-1H-pyrazol-5-amine may involve more efficient and scalable methods. These methods could include continuous flow synthesis, which allows for better control over reaction parameters and yields. Additionally, the use of automated reactors and advanced purification techniques can enhance the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Methylsulfonyl)-1-phenyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the methylsulfonyl group to a methylsulfide group.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Methylsulfide derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

    Medicine: Research has indicated its potential use in the treatment of inflammatory diseases due to its ability to inhibit specific pathways involved in inflammation.

    Industry: It can be used in the development of new materials with unique properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of 4-(Methylsulfonyl)-1-phenyl-1H-pyrazol-5-amine involves its interaction with molecular targets such as enzymes or receptors. For instance, it may inhibit the activity of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators. The compound’s structure allows it to fit into the active site of these enzymes, blocking their function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Methylsulfonyl)phenylacetic acid: Another compound with a methylsulfonyl group, used in organic synthesis and pharmaceuticals.

    2-(4-Methylsulfonylphenyl)indole derivatives: Known for their antimicrobial and anti-inflammatory activities.

    Methylsulfonylmethane (MSM): A dietary supplement with anti-inflammatory properties.

Uniqueness

4-(Methylsulfonyl)-1-phenyl-1H-pyrazol-5-amine stands out due to its specific structure, which combines the pyrazole ring with a methylsulfonyl group and an amine group. This unique combination allows it to interact with a variety of molecular targets, making it a versatile compound for research and development in multiple fields.

Properties

CAS No.

879885-19-5

Molecular Formula

C10H11N3O2S

Molecular Weight

237.28 g/mol

IUPAC Name

4-methylsulfonyl-2-phenylpyrazol-3-amine

InChI

InChI=1S/C10H11N3O2S/c1-16(14,15)9-7-12-13(10(9)11)8-5-3-2-4-6-8/h2-7H,11H2,1H3

InChI Key

VUMRXXRGRHQGPZ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C(N(N=C1)C2=CC=CC=C2)N

Origin of Product

United States

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